molecular formula C10H8BrNO4 B1415334 methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate CAS No. 2092040-62-3

methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate

Cat. No.: B1415334
CAS No.: 2092040-62-3
M. Wt: 286.08 g/mol
InChI Key: ZWHYBOKQYJERNT-UHFFFAOYSA-N
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Description

Methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate (CAS 2092040-62-3) is a brominated derivative of the privileged 1,4-benzoxazinone scaffold. This heterocyclic system is recognized in medicinal chemistry for its wide range of biological activities . The 1,4-benzoxazinone core is found in compounds exhibiting various pharmacological properties, including antimicrobial , antifungal , antitumor , and calcium antagonist effects . Some derivatives also act as fibrinogen receptor antagonists and factor Xa inhibitors, indicating potential in antithrombotic therapy . This specific bromo- and ester-functionalized derivative serves as a versatile synthetic intermediate or building block for the discovery and development of new bioactive molecules. The bromine atom at the 7-position allows for further functionalization via cross-coupling reactions, while the methyl ester can be hydrolyzed or transformed, enabling extensive structural diversification. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 7-bromo-3-oxo-4H-1,4-benzoxazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO4/c1-15-10(14)6-2-5(11)3-7-9(6)12-8(13)4-16-7/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHYBOKQYJERNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Br)OCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092040-62-3
Record name methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases and proteases, which are crucial for cellular signaling and metabolism. The interaction between this compound and these enzymes often involves binding to the active site, leading to inhibition of enzyme activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function.

Cellular Effects

This compound has been observed to influence various cellular processes. In cancer cells, this compound can induce apoptosis by activating caspases and disrupting mitochondrial function. It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation. Furthermore, this compound can modulate cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, leading to competitive inhibition and disruption of enzyme activity. It can also interact with DNA and RNA, affecting gene expression and protein synthesis. Additionally, this compound can induce post-translational modifications of proteins, such as phosphorylation and ubiquitination, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of light and heat. Long-term exposure to this compound has been shown to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. Its effects on normal cells are less pronounced, indicating a potential therapeutic window for cancer treatment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and can effectively inhibit tumor growth in xenograft models. At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit key metabolic enzymes, such as glycolytic enzymes and mitochondrial dehydrogenases, leading to altered metabolic flux and reduced ATP production. Additionally, this compound can affect the levels of metabolites, such as glucose and lactate, further influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The targeting of this compound to specific organelles is mediated by targeting signals and post-translational modifications. For example, phosphorylation of this compound can enhance its nuclear localization, where it can interact with DNA and transcription factors to regulate gene expression.

Biological Activity

Methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate (CAS No. 2092040-62-3) is a compound belonging to the benzoxazine family, characterized by a fused oxazine ring and an aromatic core. This compound has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C10H8BrNO4
  • Molecular Weight : 286.08 g/mol
  • Structural Characteristics : The compound features a bromine atom at the 7-position and a keto group at the 3-position, contributing to its biological activity.

Biological Activities

This compound exhibits various biological activities that have been documented in several studies:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of benzoxazines possess significant antimicrobial properties. For example, compounds similar to methyl 7-bromo derivatives have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties :
    • Research indicates that benzoxazine derivatives can inhibit cancer cell proliferation. In vitro studies suggest that methyl 7-bromo compounds induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
  • Anti-inflammatory Effects :
    • Some derivatives have been tested for their anti-inflammatory properties. They are believed to inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models .
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective effects, making these compounds candidates for further research in neurodegenerative diseases .

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of methyl 7-bromo derivatives against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various strains, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In a cell line study involving human breast cancer cells (MCF-7), treatment with methyl 7-bromo derivatives resulted in a significant reduction in cell viability (approximately 70% at a concentration of 50 µM). Mechanistic studies revealed that these compounds promote apoptosis via mitochondrial pathways.

Research Findings Summary Table

Biological Activity Effectiveness Mechanism
AntimicrobialMIC: 32-128 µg/mLDisruption of bacterial cell wall synthesis
Anticancer~70% cell death at 50 µMInduction of apoptosis through caspase activation
Anti-inflammatorySignificant reduction in cytokine levelsInhibition of NF-kB signaling pathway
NeuroprotectiveModerate protection in neuronal modelsReduction of oxidative stress markers

Scientific Research Applications

Introduction to Methyl 7-Bromo-3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazine-5-Carboxylate

This compound is a heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. Its unique structural features, including the benzoxazine ring and bromine substitution, contribute to its reactivity and potential utility in various chemical transformations.

Structural Characteristics

The compound features a benzoxazine ring, which is characterized by an oxygen and nitrogen atom within a six-membered ring. The presence of the bromine atom at the 7-position enhances electrophilicity, making it a valuable intermediate in synthetic applications.

Synthesis of Benzoxazine Derivatives

This compound serves as a precursor for synthesizing various benzoxazine derivatives. The bromine atom can be utilized in nucleophilic substitution reactions to introduce diverse functional groups, enhancing the compound's versatility in synthetic pathways .

C-H Activation and Functionalization

Recent studies have highlighted the role of benzoxazines as directing groups for C-H activation reactions. The compound can facilitate the formation of C-C and C-N bonds through metal-catalyzed processes, demonstrating its utility in constructing complex molecular architectures .

Medicinal Chemistry

Benzoxazine derivatives have shown promising biological activities, including anti-inflammatory and anticancer properties. This compound may act as a lead compound for developing new pharmaceuticals targeting various diseases .

Case Study 1: Synthesis of Substituted Benzoxazines

In a study published by ResearchGate, researchers demonstrated an efficient method for synthesizing substituted benzoxazines using this compound as a starting material. The approach involved copper-catalyzed O-arylation reactions that yielded high yields of desired products .

A series of biological evaluations conducted on benzoxazine derivatives highlighted their potential as anti-cancer agents. This compound was found to exhibit significant cytotoxicity against various cancer cell lines, suggesting its potential for further development into therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoxazine Derivatives

Macromomycin B (Methyl 7-Methoxy-2-Methylene-3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazine-5-Carboxylate)
  • Molecular Formula: C₁₂H₁₁NO₅ .
  • Key Differences :
    • Substituents : Methoxy (-OCH₃) at position 7 instead of bromine.
    • Additional Group : A methylene (-CH₂) at position 2.
  • Impact: The methoxy group enhances electron density in the aromatic ring, increasing nucleophilicity compared to the brominated analog.
Methyl 6-Chloro-3-(1-Methylhydrazino)-1,1-Dioxo-1,4,2-Benzodithiazine-7-Carboxylate
  • Molecular Formula : C₁₀H₁₀ClN₃O₄S₂ .
  • Key Differences: Heteroatoms: Contains sulfur atoms in the benzodithiazine ring instead of oxygen in benzoxazine. Substituents: Chlorine at position 6 and a methylhydrazino group at position 3.
  • Impact :
    • Sulfur atoms increase ring stability and alter electronic properties (e.g., higher polarizability).
    • The chloro substituent may enhance electrophilic reactivity compared to bromine .

Fused-Ring Systems

5a,6,11a,12-Tetrahydro-5a,11a-Dimethyl[1,4]Benzoxazino[3,2-b][1,4]Benzoxazine (13a)
  • Molecular Formula : C₁₈H₁₈N₂O₄ .
  • Key Differences: Structure: Fused benzoxazine-benzoxazino rings with dimethyl groups. Substituents: No halogen or ester groups.
  • Lack of electron-withdrawing groups (e.g., bromine) reduces electrophilic character .

Functional Group Modifications

Methyl 6-Chloro-3-[2-(2,4-Dihydroxybenzylidene)-1-Methylhydrazino]-1,1-Dioxo-1,4,2-Benzodithiazine-7-Carboxylate (15)
  • Molecular Formula : C₁₇H₁₄ClN₃O₆S₂ .
  • Key Differences :
    • Functional Groups : A dihydroxybenzylidene hydrazine side chain.
    • Substituents : Chlorine at position 4.
  • Impact :
    • The hydrazine side chain introduces hydrogen-bonding capabilities, enhancing solubility and target affinity.
    • Chlorine’s smaller atomic radius compared to bromine may reduce steric effects in binding pockets .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Melting Point (°C) Key Functional Groups Biological Relevance
Target Compound C₉H₆BrNO₃ Br (7), COOCH₃ (5), O (3) Not reported Bromine, ester, ketone Antimicrobial candidate
Macromomycin B C₁₂H₁₁NO₅ OCH₃ (7), CH₂ (2) Not reported Methoxy, methylene, ketone Antitumor activity
Compound 15 (Benzodithiazine derivative) C₁₇H₁₄ClN₃O₆S₂ Cl (6), hydrazine side chain 310–311 (dec.) Chlorine, hydrazine, SO₂ Antifungal/antibacterial
Compound 13a (Fused benzoxazino-benzoxazine) C₁₈H₁₈N₂O₄ Dimethyl (5a,11a) Not reported Fused rings, methyl groups Enzyme inhibition

Research Findings and Implications

  • Electronic Effects : Bromine’s electron-withdrawing nature in the target compound may enhance electrophilic aromatic substitution reactivity compared to methoxy or methyl substituents in analogs .
  • Biological Activity : The ester group in the target compound improves membrane permeability, while bromine’s size and hydrophobicity may favor interactions with hydrophobic enzyme pockets .
  • Synthetic Utility : The benzoxazine core allows modular substitutions, enabling the development of derivatives with tailored pharmacokinetic properties .

Preparation Methods

Formation of the Benzoxazine Ring

The benzoxazine ring is commonly formed by reacting an aminophenol with a carbonyl compound, such as an aldehyde or ketone, in the presence of a catalyst. This step is crucial for creating the core structure of benzoxazine derivatives.

Introduction of Functional Groups

After forming the benzoxazine ring, various functional groups can be introduced through further chemical reactions. For example, halogenation reactions can introduce bromine atoms, while esterification reactions can introduce carboxylate groups.

Analysis and Characterization

After synthesis, the compound should be thoroughly analyzed to confirm its structure and purity. Common analytical techniques include:

Q & A

Basic: What are the key considerations for synthesizing methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate?

Methodological Answer:
Synthesis requires careful optimization of reaction conditions. A reflux setup with a polar aprotic solvent (e.g., DMF or DMSO) is typically employed to facilitate cyclization. Bromination at the 7-position often uses N-bromosuccinimide (NBS) under controlled light or radical initiation conditions. Critical parameters include:

  • Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.
  • Catalyst : Lewis acids like FeCl₃ may enhance regioselectivity during benzoxazine ring formation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol ensures purity (>95% by HPLC).

Advanced: How can contradictory NMR data for this compound’s dihydro-2H-benzoxazine ring conformation be resolved?

Methodological Answer:
Variable-temperature NMR (VT-NMR) and NOESY experiments are essential to address conformational ambiguity. The dihydro-2H-benzoxazine ring exhibits dynamic puckering, leading to split signals at room temperature. Key steps:

Acquire ¹H NMR spectra at −20°C to slow ring inversion and resolve proton splitting.

Perform NOESY to identify spatial correlations between H-4 and H-6 protons, confirming chair-like vs. boat-like conformations.

Compare with computational models (DFT-optimized geometries) to validate experimental observations .

Basic: What spectroscopic techniques are prioritized for characterizing this compound?

Methodological Answer:
A multi-technique approach is recommended:

  • ¹H/¹³C NMR : Assign signals using 2D experiments (HSQC, HMBC) to confirm the benzoxazine scaffold and bromine/carboxylate substituents.
  • IR Spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and C-O-C benzoxazine vibrations at 1250 cm⁻¹.
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray Crystallography (if crystals are obtainable): Resolve absolute stereochemistry and intermolecular packing .

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:
The 7-bromo group is electron-withdrawing, activating the aryl ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the adjacent carboxylate may require tailored conditions:

Catalyst Screening : Use Pd(PPh₃)₄ with SPhos ligand for bulky substrates.

Base Optimization : K₂CO₃ in dioxane/water (3:1) at 90°C minimizes ester hydrolysis.

Monitoring : Track reaction progress via TLC (Rf shift from 0.4 to 0.6 in ethyl acetate/hexane).
Contradictory yields may arise from competing protodebromination; mitigate this by degassing solvents and using excess boronic acid .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Keep in amber glass vials under nitrogen at −20°C to prevent degradation.
  • Spill Management : Neutralize with inert adsorbent (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How can computational methods predict the compound’s stability under varying pH conditions?

Methodological Answer:

pKa Prediction : Use software like MarvinSketch or ACD/Labs to estimate carboxylate pKa (~4.5) and benzoxazine nitrogen pKa (~1.2).

Hydrolysis Modeling : Perform DFT calculations (B3LYP/6-31G*) to simulate ester cleavage pathways at pH >3.

Experimental Validation : Compare with HPLC stability studies (e.g., 24-hour exposure to pH 2–9 buffers). Discrepancies between predicted and observed degradation products may indicate unaccounted solvolysis mechanisms .

Basic: What purification challenges arise due to the compound’s polarity?

Methodological Answer:
The carboxylate and bromine groups increase polarity, complicating separation. Strategies include:

  • Gradient Elution : Start with 10% ethyl acetate in hexane, gradually increasing to 50%.
  • Counterion Adjustment : Convert to a less polar salt (e.g., methyl ester to tert-butyl ester) temporarily.
  • Crystallization Additives : Use seed crystals or co-solvents (e.g., toluene) to improve yield .

Advanced: How to design a stability-indicating assay for this compound in oxidative environments?

Methodological Answer:

Stress Testing : Expose the compound to 3% H₂O₂ at 40°C for 48 hours.

Analytical Method : Use UPLC-PDA with a C18 column (gradient: 0.1% formic acid in water/acetonitrile).

Degradation Markers : Monitor for bromine loss (m/z shift −79.9 Da) and lactam formation (new absorbance at 254 nm).

Kinetic Analysis : Plot % degradation vs. time to determine Arrhenius parameters for shelf-life prediction .

Basic: What are common synthetic impurities, and how are they identified?

Methodological Answer:

  • Impurity 1 : Debrominated byproduct (methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate) detected via LC-MS (m/z 235.1).
  • Impurity 2 : Dimerization product (C–N coupling at position 7) identified by HRMS (m/z 512.9).
  • Control : Spike authentic standards during HPLC analysis to confirm retention times .

Advanced: What strategies reconcile conflicting bioactivity data across cell-based assays?

Methodological Answer:

Dose-Response Curves : Test 0.1–100 µM concentrations in triplicate to rule out assay-specific toxicity.

Metabolic Stability : Pre-incubate with liver microsomes to assess compound half-life differences.

Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to purported targets (e.g., kinase domains).

Data Normalization : Reference against housekeeping genes/proteins and use Z-factor validation for high-throughput screens .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate
Reactant of Route 2
methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate

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